molecular formula C14H23NO4 B2505754 (1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid CAS No. 2253619-74-6

(1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid

カタログ番号: B2505754
CAS番号: 2253619-74-6
分子量: 269.341
InChIキー: LXHROUJRABIASC-WDAIWFPHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic amino acid derivative featuring a rigid bicyclo[3.2.1]octane framework. Its structure includes a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety at the bridgehead position.

The bicyclo[3.2.1]octane system imposes significant steric constraints, which influence its binding affinity to enzymes. Notably, its bridgehead angle (a critical structural parameter) is ~6° larger than that of the norbornane (bicyclo[2.2.1]heptane) derivatives, a factor that correlates with its lack of inhibitory activity against ATP:L-methionine S-adenosyltransferase .

特性

IUPAC Name

(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-14(11(16)17)7-9-4-5-10(6-9)8-14/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17)/t9-,10+,14?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHROUJRABIASC-XFLKPENQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2CCC(C2)C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1(C[C@@H]2CC[C@@H](C2)C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclo[3.2.1]octane core.

    Introduction of the tert-butoxycarbonyl (Boc) protecting group: The Boc group is introduced to protect the amino group during subsequent reactions.

    Functionalization of the carboxylic acid group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

化学反応の分析

Types of Reactions

(1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The compound can undergo substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

科学的研究の応用

(1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to them and altering their function. The specific pathways involved depend on the context in which the compound is used.

類似化合物との比較

Comparison with Structural Analogues

Bicyclic Amino Acids with Varied Bridgehead Angles

The bridgehead angle of bicyclic systems strongly impacts biological activity. For example:

  • 2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid: This compound has a bridgehead angle ~7° smaller than norbornane derivatives, resulting in enhanced complementarity to the enzyme active site and potent inhibition of SAM synthesis .
  • Target compound (bicyclo[3.2.1]octane derivative): Its larger bridgehead angle (~6° larger than norbornane) disrupts binding, rendering it inactive .
Table 1: Structural and Activity Comparison of Bicyclic Amino Acids
Compound Bridge System Bridgehead Angle Enzyme Inhibition (SAM Synthesis) Reference
2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid Bicyclo[2.1.1]hexane ~94° Potent inhibitor
2-Aminonorbornane-2-carboxylic acid Bicyclo[2.2.1]heptane ~101° Moderate inhibitor
Target compound Bicyclo[3.2.1]octane ~107° Inactive

Monocyclic Analogues

Monocyclic analogues, such as (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid (CAS 161660-94-2), lack the rigid bicyclic framework but retain the Boc-protected amino and carboxylic acid groups. These derivatives exhibit:

  • Lower molecular weight (229.27 g/mol vs. ~285–300 g/mol for bicyclic derivatives) .

Heteroatom-Containing Bicyclic Analogues

Compounds like 3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS 937244-10-5) incorporate nitrogen or oxygen atoms into the bicyclic framework:

  • Polarity : The presence of heteroatoms increases solubility in polar solvents .
  • Bioactivity : Azabicyclo derivatives are often used as proline mimics in peptide synthesis, though their enzyme inhibition profiles remain understudied .
Table 2: Physical Properties of Key Analogues
Compound Molecular Formula Molecular Weight (g/mol) Key Features
Target compound C₁₃H₂₁NO₄ ~267–285 Rigid bicyclic, inactive
(1R,3S)-3-Boc-cyclopentanecarboxylic acid C₁₁H₁₉NO₄ 229.27 Flexible, monocyclic
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid C₁₀H₁₅NO₄ 213.23 Nitrogen-containing, polar

Tricyclic and Extended Systems

For example:

  • 3-Aminobicyclo[3.2.0]heptane-3-carboxylic acid: Exhibits moderate inhibitory activity, likely due to intermediate bridgehead angles and hydrophobic interactions .
  • Trimethylene-extended norbornane derivatives: Enhanced hydrophobicity improves binding in some cases, but excessive bulk can hinder enzyme access .

Key Research Findings

Bridgehead Angle Critical for Activity: Enzymes like ATP:L-methionine S-adenosyltransferase require precise spatial complementarity. The target compound’s larger bridgehead angle (~107°) exceeds the permissible threshold for binding, unlike smaller bicyclo[2.1.1]hexane derivatives .

Hydrophobic Extensions: Adding hydrophobic groups (e.g., trimethylene) to norbornane derivatives improves binding, but similar modifications in larger bicyclic systems (e.g., bicyclo[3.2.1]octane) are ineffective .

生物活性

The compound (1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid, also known by its CAS number 161601-29-2, is a bicyclic amino acid derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and the mechanisms underlying its activity.

Synthesis

The synthesis of (1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid typically involves the following steps:

  • Formation of the Bicyclic Structure : The bicyclic core is constructed through cyclization reactions involving appropriate precursors.
  • Introduction of the Amino Group : The tert-butoxycarbonyl (Boc) protecting group is introduced to facilitate the formation of the amino acid functionality.
  • Carboxylic Acid Formation : The final step involves the conversion of an intermediate to the carboxylic acid form through hydrolysis or other methods.

Research has indicated that compounds with a bicyclic structure like (1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid exhibit inhibitory effects on amino acid transport systems in various cell lines. Specifically, studies have shown that:

  • Inhibition of Amino Acid Uptake : The compound has been found to inhibit the cellular uptake of system-specific amino acids in Ehrlich ascites tumor cells and rat hepatoma cell lines. This suggests a potential role in modulating amino acid transport mechanisms crucial for cancer cell metabolism .
  • Selectivity for Transport Systems : Compared to other bicyclic analogs, this compound demonstrates enhanced specificity for Na+-independent transport systems, indicating its potential as a selective inhibitor in therapeutic applications .

Case Studies and Research Findings

A variety of studies have explored the biological implications of this compound:

  • Transport Studies : In comparative studies with isomeric forms of bicyclic amino acids, (1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid showed superior reactivity towards Na+-independent transport systems . This property may be leveraged in designing targeted therapies for tumors reliant on specific amino acid uptake.
  • Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of related compounds have suggested that bicyclic structures can exhibit significant activity against certain bacterial strains when modified appropriately . While specific data on this compound's antimicrobial efficacy is limited, its structural characteristics warrant further exploration.

Comparative Analysis

The following table summarizes key properties and activities associated with (1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid compared to related compounds:

Compound NameStructureInhibitory ActivityTransport System Specificity
(1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acidStructureHighNa+-independent
(1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid-ModerateNa+-dependent
4-(aminomethyl)-cyclopentane carboxylic acid-LowMixed

Q & A

Q. What are the key considerations for synthesizing (1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid in a research setting?

Synthesis requires a multi-step approach focusing on:

  • Stereochemical control : Use chiral catalysts (e.g., Sharpless epoxidation) or enantioselective enzymatic methods to preserve the (1R,3R,5S) configuration .
  • Boc protection : Introduce the tert-butoxycarbonyl (Boc) group early using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH) to protect the amine .
  • Bicyclic framework formation : Employ ring-closing metathesis or acid-catalyzed cyclization to construct the bicyclo[3.2.1]octane core .
  • Purification : Use preparative HPLC with C18 columns and acetonitrile/water gradients to isolate the final product .

Q. How should researchers characterize this compound’s purity and structural integrity?

A combination of techniques is critical:

  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D COSY/HSQC spectra to confirm stereochemistry and detect impurities (<1% threshold) .
  • Mass spectrometry : High-resolution ESI-MS (e.g., 267.3208 g/mol) validates molecular weight .
  • Chiral HPLC : Use Chiralpak® IC or OD-H columns with hexane/isopropanol to confirm enantiopurity (>98% ee) .
  • X-ray crystallography : Resolve ambiguous stereochemistry via single-crystal analysis .

Q. What safety protocols are essential for handling this compound in the lab?

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators during synthesis .
  • Ventilation : Use fume hoods with ≥100 fpm face velocity to mitigate aerosol exposure .
  • Spill management : Neutralize acid spills with sodium bicarbonate and dispose of waste via licensed contractors .
  • Storage : Keep at 2–8°C in amber glass vials under nitrogen to prevent Boc group cleavage .

Advanced Research Questions

Q. How can researchers optimize reaction yields when modifying the bicyclo[3.2.1]octane core?

  • DOE (Design of Experiments) : Vary temperature (0–50°C), solvent (THF vs. DCM), and catalyst loading (1–5 mol%) to identify optimal conditions .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., iminium ions) in real time .
  • Kinetic studies : Perform Eyring analysis to determine activation energy barriers for ring-closing steps .

Q. What strategies resolve contradictions in stereochemical assignments reported for this compound?

  • Comparative analysis : Cross-reference NMR data with structurally similar bicyclic compounds (e.g., bicyclo[2.2.2]octane derivatives) .
  • Computational modeling : Use DFT (B3LYP/6-31G*) to predict 1H^1H and 13C^{13}C chemical shifts and compare with experimental data .
  • Synthetic validation : Prepare diastereomers via alternative routes and compare chromatographic retention times .

Q. How does the Boc group influence the compound’s reactivity in medicinal chemistry applications?

  • Protection-deprotection : The Boc group stabilizes the amine during peptide coupling (e.g., EDC/HOBt activation) but requires TFA for cleavage .
  • Solubility : Boc enhances lipophilicity (logP ≈ 1.5), improving membrane permeability in cell-based assays .
  • Stability : The group resists hydrolysis at pH 7.4 but degrades rapidly in acidic tumor microenvironments (pH ≤6.5), enabling targeted drug release .

Q. What analytical discrepancies arise when characterizing this compound, and how are they resolved?

  • Contradictory melting points : Variations (±5°C) may stem from polymorphic forms. Use DSC to identify transitions and recrystallize from ethyl acetate/hexane .
  • Mass spec adducts : Sodium/potassium adducts ([M+Na]⁺/[M+K]⁺) complicate molecular ion detection. Add 0.1% formic acid to suppress adduct formation .
  • NMR splitting artifacts : Dynamic proton exchange in DMSO-d₆ can obscure signals. Switch to CDCl₃ or add a drop of D₂O to clarify splitting patterns .

Q. Table 1: Stability Under Various Conditions

ConditionDecomposition (%)Major ByproductMethod of AnalysisReference
pH 2.0, 37°C, 24h98Cyclohexene derivativeLC-MS (C18 column)
pH 7.4, 25°C, 7d5None detected1H^1H NMR
UV light, 48h30Oxidized carboxylic acidHPLC-DAD (254 nm)

Q. Table 2: Orthogonal Analytical Methods for Purity Assessment

TechniqueSensitivityKey ParameterApplication Example
Chiral HPLC0.1% eeRetention time (12.3 min)Enantiopurity validation
X-ray diffraction0.01 ÅUnit cell dimensionsAbsolute configuration
TGA-MS1 µgWeight loss at 180°CThermal stability

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。